Annatto
Description
Historical and Ethnobotanical Context in Academic Research
Academic research into annatto (B74696) is deeply rooted in its extensive historical and ethnobotanical uses. Originating from Central and South America, Bixa orellana has been utilized for centuries by indigenous communities as a natural dye for textiles, body paint, and food coloring. irjmets.comnih.govresearchgate.net The seeds have also played a role in traditional medicine for treating various ailments, including inflammation, gastrointestinal issues, and skin conditions. nih.gov This long history of traditional application has provided a foundational context for modern scientific investigation into the plant's properties and potential benefits. Ethnobotanical studies systematically explore the relationship between plants and people, documenting traditional knowledge regarding plant use for food, medicine, dyes, and other purposes. ijnrd.org this compound's prominence in the material and abstract forms of ethnic communities highlights its ethnobotanical value, which continues to inspire research into its chemical composition and biological activities. researchgate.netijnrd.org
Global Significance of this compound in Scientific Inquiry
This compound holds global significance in scientific inquiry due to the increasing demand for natural alternatives to synthetic colorants and its potential health benefits. irjmets.commarketresearchintellect.com Its natural pigments are widely used in the food industry to color products such as cheese, butter, margarine, and processed foods. irjmets.comnih.gov Beyond food, this compound extracts are employed in cosmetics, pharmaceuticals, and as natural food preservatives because of their antioxidant properties. irjmets.com The global this compound market is experiencing substantial growth, driven by rising consumer awareness regarding natural ingredients and the clean-label trend. marketresearchintellect.compolarismarketresearch.comglobenewswire.com This growing market demand fuels scientific research aimed at optimizing this compound production, extraction, and application in various sectors worldwide. marketresearchintellect.comglobenewswire.com Research also explores its potential beyond traditional uses, including in biomedicine and bioplastics. irjmets.com
Evolution of this compound Research Paradigms and Methodologies
The research paradigms and methodologies applied to this compound have evolved significantly over time. Initially, research focused on documenting its traditional uses and basic chemical characterization. More recently, the focus has shifted towards detailed phytochemical analysis, isolation of bioactive compounds, and rigorous evaluation of their biological activities using advanced techniques. nih.gov Modern methodologies include sophisticated extraction techniques, such as microwave-assisted extraction and ultrasound methods, which aim to improve efficiency and yield while minimizing environmental impact. nih.gov Analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with spectral confirmation are employed to determine the this compound content in various matrices and to separate and identify its constituent compounds like bixin (B190684) and norbixin (B1239005). researchgate.net Technological innovations in extraction and processing techniques, such as supercritical fluid extraction and advanced filtration, have enhanced the quality and efficiency of this compound production for industrial applications. globenewswire.com
Interdisciplinary Approaches in this compound Studies
This compound research increasingly benefits from interdisciplinary approaches, integrating knowledge and techniques from various scientific fields. Ethnobotany provides the historical and cultural context, guiding researchers to potential areas of investigation based on traditional uses. irjmets.comijnrd.orgresearchgate.net Chemistry is crucial for isolating, identifying, and characterizing the diverse compounds present in this compound, including carotenoids, tocotrienols, terpenes, and volatile oils. nih.govresearchgate.netmdpi.com Biology and pharmacology are essential for evaluating the biological activities of these compounds, such as antioxidant, antimicrobial, and anti-inflammatory effects. irjmets.comnih.govresearchgate.netresearchgate.netwalisongo.ac.idwalisongo.ac.id Agricultural science contributes to improving Bixa orellana cultivation practices, including sustainable methods and the development of improved cultivars. irjmets.com Food science and technology focus on the application of this compound as a natural colorant and functional ingredient in food products, addressing aspects like stability and interaction with food matrices. nih.govresearchgate.net Research into novel applications, such as using this compound byproducts in sustainable packaging, demonstrates the integration of materials science and environmental science. mdpi.com This multidisciplinary approach, involving collaborations across fields like biotechnology, agronomy, and consumer science, is seen as key to unlocking the full potential of this compound. irjmets.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKOASAVGLETCT-LRRSNBNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)O)/C=C/C=C(\C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274023 | |
| Record name | cis-Norbixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated) | |
| Record name | Annatto | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
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Vapor Pressure |
1.75X10-11 mm Hg at 25 °C (estimated) | |
| Record name | Annatto | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-red solutions or powder /Extract/ | |
CAS No. |
626-76-6, 1393-63-1 | |
| Record name | cis-Norbixin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Norbixin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annatto | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Natural Orange 4 | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | cis-Norbixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Annatto | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-NORBIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH1WZE9GBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Annatto | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Phytochemistry and Metabolomics of Annatto
Major Carotenoid Constituents of Annatto (B74696) (Bixin, Norbixin)
The principal pigments found in the waxy coating of this compound seeds are the apocarotenoids bixin (B190684) and norbixin (B1239005). wikipedia.orgmyfoodresearch.com Bixin is the most abundant carotenoid, typically constituting 70-80% of the total pigment content in the seeds. wikipedia.orgwikipedia.org Norbixin is a dicarboxylic acid derived from the hydrolysis of bixin. bioconcolors.comresearchgate.net Bixin is oil-soluble, while norbixin is water-soluble in alkaline solutions, a property that is relatively uncommon among carotenoids and allows for diverse applications of this compound extracts. wikipedia.orgresearchgate.net
Stereoisomeric Characterization of this compound Carotenoids
Bixin and norbixin exist as various stereoisomers due to the presence of double bonds in their polyene chains. The predominant form of bixin in this compound seeds is 9'-cis-bixin. fao.orgresearchgate.netdss.go.th Other isomers, including trans-bixin, cis-norbixin, and trans-norbixin, are also present as minor constituents. fao.org The trans isomers are generally considered thermodynamically more stable than their cis counterparts. researchgate.netscielo.br Changes in temperature and pH during extraction and processing can influence the isomerization of bixin and norbixin. For instance, increasing extraction temperature can lead to the conversion of cis-bixin to the more stable trans-bixin. myfoodresearch.com Alkaline hydrolysis of 9'-cis-bixin primarily yields 9'-cis-norbixin. scielo.br
Quantitative Analysis of this compound Carotenoid Profiles across Genotypes and Origins
Quantitative analysis of this compound carotenoids is crucial for characterizing different this compound samples and understanding the factors influencing their composition, such as genotype and geographical origin. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is a widely used technique for the qualitative and quantitative determination of carotenoids in this compound extracts, providing superior data compared to UV-Vis spectrophotometric methods. dss.go.th Studies have shown variability in bixin content across different this compound genotypes. For example, in private plantations in Yucatán, Mexico, bixin content has been reported to range from 0.5 to 2.6 g/100 g of dry weight. researchgate.net Differences in the content of all-trans- and di-cis-norbixin isomers have also been observed in commercial norbixin samples, which can be indicative of their production history. dss.go.th Genetic and geographic factors can influence the grouping of this compound samples based on their carotenoid profiles. usp.br
Below is a table illustrating potential variations in bixin and norbixin content based on extraction conditions, as suggested by research findings:
| Extraction Condition (Solvent/pH, Temperature, Time) | Bixin Content (%) | Norbixin Content (%) | Source (Example) |
|---|---|---|---|
| Distilled water pH 7, 7.5 mins | 61.06 | - | myfoodresearch.com |
| Distilled water pH 7, 10 mins | - | 30 | myfoodresearch.com |
| Solvent-extracted this compound B | 97 | 1.7 | nih.gov |
| Solvent-extracted this compound C | - | 91.6 | nih.gov |
| Oil-processed this compound D | 94 | 1.7 | nih.gov |
| Aqueous-processed this compound E | 90 | 4.2 | nih.gov |
Note: The data presented in this table are illustrative examples based on reported findings and may vary depending on the specific study and methodology.
Minor Phytochemical Components in this compound Extracts
Identification of Flavonoids and Terpenoids in this compound
Flavonoids and terpenoids are among the classes of minor compounds identified in this compound. Phytochemical screening of this compound seed extracts has revealed the presence of terpenoids and saponins (B1172615) as major components among the minor constituents, while flavonoids may be present in lower or undetectable amounts depending on the extraction method. myfoodresearch.comjapsonline.com Studies have also reported the presence of steroids and sterols, such as beta-sitosterol, in this compound. japsonline.commdpi.com Flavonoids like apigenin (B1666066) and luteolin (B72000) have been identified in Bixa orellana. mdpi.comguidetopharmacology.orgmq.edu.au
Trace Component Profiling in this compound
Trace component profiling in this compound extracts involves the identification of compounds present at lower concentrations. This can include various phenolic compounds, with hypoletin potentially being a major phenolic compound, and caffeoyl acid derivatives as minor ones. sapub.org The levels of phenolic compounds in this compound seed extracts are significantly lower than the bixin content. sapub.org Volatile compounds, such as (E)-β-farnesene and its derivatives, have also been identified in this compound byproducts. mdpi.com Additionally, trace minerals like iron, manganese, cobalt, zinc, and molybdenum have been detected in this compound seed after pigment extraction. researchgate.net Chromatographic analysis has also revealed the presence of yellow pigments in animal tissues after this compound extract administration that were not the major bixin or norbixin pigments, suggesting the presence of other colored trace components or metabolites. nih.gov
Biosynthesis and Genetic Regulation of Annatto Carotenoids
Enzymatic Pathways in Bixin (B190684) and Norbixin (B1239005) Biosynthesis
The biosynthesis of bixin is a multi-step enzymatic process that begins with the C40 carotenoid, lycopene (B16060). nih.govresearchgate.net This pathway was elucidated through the identification and functional characterization of key enzymes in B. orellana and confirmed by heterologous expression in Escherichia coli. nih.govresearchgate.net The conversion from lycopene to bixin involves three primary enzymatic steps. researchgate.netfrontiersin.org
The initial and rate-limiting step is the oxidative cleavage of lycopene. researchgate.net A specific enzyme, lycopene cleavage dioxygenase (BoLCD), which belongs to the carotenoid cleavage dioxygenase (CCD) family, targets the 5,6 and 5',6' double bonds of the lycopene molecule. researchgate.netresearchgate.netnih.gov This symmetrical cleavage yields one molecule of bixin aldehyde. nih.gov
Following its formation, bixin aldehyde is oxidized to norbixin by the action of a bixin aldehyde dehydrogenase (BoALDH). researchgate.netresearchgate.net This enzyme converts the terminal aldehyde groups into carboxylic acid groups, forming the dicarboxylic apocarotenoid norbixin. researchgate.net The final step in the pathway is the methylation of one of these carboxyl groups. This reaction is catalyzed by norbixin carboxyl methyltransferase (BoMET), which transfers a methyl group to norbixin, resulting in the final product, bixin, which is a monomethyl ester apocarotenoid. nih.govresearchgate.netresearchgate.net
| Enzyme | Gene(s) | Substrate | Product | Function |
|---|---|---|---|---|
| Lycopene Cleavage Dioxygenase | BoLCD, BoCCD4 | Lycopene | Bixin aldehyde | Catalyzes the oxidative cleavage of lycopene at the 5,6 and 5',6' positions. nih.govnih.gov |
| Bixin Aldehyde Dehydrogenase | BoALDH, BoBADH | Bixin aldehyde | Norbixin | Oxidizes the aldehyde groups of bixin aldehyde to form carboxylic acid groups. researchgate.netresearchgate.net |
| Norbixin Carboxyl Methyltransferase | BoMET, BonBMT | Norbixin | Bixin | Catalyzes the methylation of one carboxyl group of norbixin to form a methyl ester. nih.govresearchgate.net |
Gene Expression and Regulation in This compound (B74696) Carotenoid Production
The production of this compound carotenoids is tightly controlled at the transcriptional level, with the expression of biosynthetic genes being highly specific to the seed tissue and its developmental stage. nih.govnih.gov The genes encoding the three key enzymes—BoLCD, BoALDH, and BoMET—are highly expressed in the seed aril, the site of bixin synthesis and accumulation. researchgate.net Their expression is coordinated with upstream genes in the methyl-D-erythritol 4-phosphate (MEP) and general carotenoid pathways, which provide the precursor, lycopene. nih.govbiorxiv.org
Research has shown that the accumulation of bixin is developmentally regulated, increasing significantly as the seeds mature. nih.govnih.gov This corresponds with the expression levels of the bixin-specific biosynthetic genes. biorxiv.org Furthermore, studies have identified regulatory factors that influence this process. For instance, microRNA 156 has been shown to regulate the juvenile-to-adult phase change in the plant, with the juvenile phase characterized by suppressed expression of enzymes involved in pigment production. fapesp.br This suggests a higher-level regulatory network that controls the timing and intensity of pigment synthesis during the plant's life cycle. fapesp.br The expression of these genes can also be influenced by external factors, such as light, suggesting that the biosynthetic pathway is responsive to environmental cues. researchgate.net
Molecular Mechanisms Governing this compound Pigment Accumulation
The accumulation of this compound pigments involves unique cellular mechanisms that distinguish it from carotenoid storage in many other plants. biorxiv.org While most plant carotenoids are synthesized and stored within plastids, specifically in structures like plastoglobules inside chromoplasts, this compound has a different strategy. biorxiv.org In B. orellana, bixin is synthesized in the chromoplasts of specialized cells in the seed aril, known as carotenoid-storing cells (CSCs). biorxiv.org However, the final pigment is not retained in the chromoplasts but is instead transported and stored in the large central vacuole of these cells. biorxiv.orgnih.gov
Anatomical studies of seed development reveal that as the seed matures, these CSCs become progressively filled with bixin, eventually occupying the entire cell volume. biorxiv.orgnih.gov This massive accumulation leads to the characteristic intense color of the this compound seed coat. The bixin content increases steadily during the early to middle stages of seed development, peaking before full maturity. nih.govnih.gov At the final mature stage, the CSCs may appear collapsed, having completed their function of synthesis and storage. biorxiv.org This vacuolar storage mechanism is a key molecular feature governing the high concentration of pigment found in this compound seeds.
Transcriptomic and Proteomic Analyses in this compound Seed Development
To understand the complex regulatory networks controlling this compound pigment production, researchers have employed high-throughput transcriptomic and proteomic analyses. biorxiv.orglongdom.org Transcriptomics, particularly through RNA sequencing (RNA-Seq), has provided a comprehensive snapshot of gene expression at various stages of B. orellana seed development. biorxiv.orgnih.gov
An integrated analysis combining chemical, anatomical, and RNA-Seq data from seeds at different developmental stages has revealed the key molecular events associated with bixin synthesis. biorxiv.org These studies have successfully identified a large number of genes involved in the upstream DOXP/MEP and carotenoid pathways, as well as the terminal bixin-specific pathway. biorxiv.org Differential expression analysis showed that dozens of these genes were significantly up- or down-regulated between developmental stages, highlighting the precise temporal control of the entire biosynthetic process. biorxiv.org This includes the identification of multiple isoforms for key enzyme families, suggesting functional diversification or complex regulation. biorxiv.orgresearchgate.net Proteomics, the large-scale study of proteins, serves as a complementary approach to transcriptomics by confirming that the expressed genes are translated into functional enzymes, providing a more direct link between the genetic blueprint and the metabolic output. longdom.orgresearchgate.net
| Analysis Type | Tissue/Stage | Key Findings |
|---|---|---|
| RNA-Seq Transcriptome Analysis | B. orellana seeds at three developmental stages (S1, S3, S4) | - Assembled 73,381 protein-encoding contigs.
|
Genetic Engineering Approaches for this compound Carotenoid Enhancement
The elucidation of the bixin biosynthetic pathway has opened avenues for enhancing this compound carotenoid production through genetic engineering. nih.gov One of the earliest successes was the functional expression of the three key B. orellana genes (BoLCD, BoALDH, BoMET) in a lycopene-producing strain of E. coli. nih.govresearchgate.net This resulted in the microbial synthesis of bixin, demonstrating the potential for producing this compound pigments in heterologous systems and providing a platform for pathway optimization. researchgate.netresearchgate.net
Advanced Extraction and Isolation Methodologies for Annatto Compounds
Green Extraction Techniques for Annatto (B74696) Pigments
Green extraction techniques represent a sustainable approach to obtaining natural products, minimizing environmental impact while maximizing the recovery of bioactive compounds. For this compound pigments, several innovative methods have been explored, offering significant advantages over conventional solvent-based extraction. These techniques often result in higher quality extracts, shorter processing times, and reduced use of hazardous chemicals.
Supercritical Fluid Extraction (SFE) is a green technology that utilizes a fluid at a temperature and pressure above its critical point to act as a solvent. Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its moderate critical properties (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost. SFE is particularly effective for extracting lipid-soluble compounds like bixin (B190684) from this compound seeds.
The efficiency of SFE is highly dependent on the operational parameters of temperature and pressure, which control the density and solvating power of the supercritical fluid. Research has demonstrated that increasing both temperature and pressure generally improves the extraction efficiency of this compound pigments. For instance, one study found that the highest extraction yield of 22 mg of extract per gram of dried seeds was achieved at 333 K (60 °C) and 40 MPa. Another study identified optimal conditions for obtaining extracts rich in bixin and tocotrienols at 60 °C and 250 bar, yielding 1.40 g of extract per 100 g of seeds. This extract contained a high concentration of bixin (0.564 g/g extract) and significant amounts of α-tocotrienol and β-tocotrienol.
The seed oil within the this compound seeds can act as a co-solvent during SFE, enhancing the extraction of bixin. The addition of organic co-solvents like ethanol (B145695) or acetonitrile can further increase the yield of bixin significantly. SFE allows for the selective extraction of different compounds; analyses of extracts obtained using supercritical CO2 have shown the presence of α- and β-bixin, geranylgeraniol (B1671449), and tocotrienols, with no evidence of thermal degradation products within the typical operating temperature ranges.
| Temperature (°C) | Pressure (bar/MPa) | Co-Solvent | Key Findings | Reference |
|---|---|---|---|---|
| 60 | 250 bar (25 MPa) | None | Global yield of 1.40 g/100g; Extract had 0.564 g bixin/g extract and 307.8 mg α-tocotrienol/g extract. | |
| 60 | 40 MPa | None | Highest extraction yield of 22 mg extract/g dried seeds. | |
| 40 - 55 | 3000–7000 psi (20.7-48.3 MPa) | None | Increased temperature resulted in increased pigment extraction at all pressures. | |
| 40 | 60.62 MPa | Acetonitrile with 0.05% trifluoroacetic acid | Yielded 2.70 mg bixin/g dry weight of seeds. |
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced mass transfer of intracellular compounds into the solvent. This technique offers several advantages, including reduced extraction times, lower solvent consumption, and increased extraction yields compared to conventional methods.
Studies on UAE of this compound pigments have focused on optimizing various parameters to maximize yield. Using Response Surface Methodology (RSM), one study identified the optimal conditions as a temperature of 72.7°C, an extraction time of 7.25 minutes, a seed-to-solvent ratio of 14%, and a duty cycle of 0.8s. Under these conditions, an extraction yield of 6.35% was achieved, demonstrating that UAE is a more efficient process than conventional extraction. The linear and quadratic terms of the seed-to-solvent ratio were found to have the most significant effects on both extraction yield and absorbance values. Another study highlighted that UAE intensifies acoustic cavitation on the seed surface, where bixin is primarily located, leading to higher extraction yields without degrading the target compounds.
| Parameter | Optimal Value | Result | Reference |
|---|---|---|---|
| Temperature | 72.7°C | Extraction Yield: 6.35% Absorbance: 0.865 | |
| Sonication Time | 7.25 min | ||
| Duty Cycle | 0.8 s | ||
| Seed to Solvent Ratio | 14% |
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the plant matrix, causing a rapid increase in temperature and internal pressure within the plant cells. This pressure gradient leads to cell rupture and the subsequent release of bioactive compounds into the solvent. MAE significantly accelerates the extraction process, often reducing extraction times from hours to minutes.
The optimization of MAE for bioactive compounds from this compound seeds has been investigated using response surface design. Key variables include microwave power, exposure time, solvent concentration (ethanol), pH, and the solvent-to-seed ratio. One study found that microwaves, solvent concentration, and the solvent-to-seed ratio had a statistically significant effect on the extraction of both polyphenol compounds and bixin. The maximum extraction values of 4.36 mg GA/g seed for polyphenols and 0.51% for bixin were obtained with a microwave exposure time of 2.5 minutes, a pH of 11, and a solvent-to-seed ratio of 6:1. Interestingly, the optimal ethanol concentration differed for the two compound classes: 50% for polyphenols and 96% for bixin. The results showed that MAE increased the yields of polyphenols and bixin compared to conventional leaching extraction.
| Parameter | Optimal Condition | Max. Polyphenol Yield | Max. Bixin Yield | Reference |
|---|---|---|---|---|
| Microwave Time | 2.5 min | 4.36 mg GA/g seed | 0.51% | |
| pH | 11 | |||
| Solvent-to-Seed Ratio | 6:1 | |||
| Ethanol Concentration | 50% (for Polyphenols) 96% (for Bixin) |
Enzyme-Assisted Extraction (EAE) is a green and specific extraction method that uses enzymes to break down the structural components of plant cell walls, such as cellulose, hemicellulose, and pectin (B1162225). This enzymatic hydrolysis facilitates the release of intracellular compounds into the extraction solvent. EAE is considered a promising technology for efficiently recovering carotenoids. While specific, detailed studies on the application of EAE for this compound are limited in the available literature, the principles are widely applied to other natural sources of pigments. The selection of enzymes (e.g., cellulases, pectinases) would be crucial and would depend on the specific composition of the this compound seed coat. This method has the potential to increase extraction yields under mild processing conditions, thereby preserving the integrity of thermolabile compounds like bixin.
Membrane Separation and Chromatographic Isolation of this compound Constituents
Following extraction, the crude this compound extract contains a mixture of compounds. To obtain purified fractions of bixin, norbixin (B1239005), or other bioactive constituents, separation and isolation techniques are employed. Membrane separation and chromatography are two powerful technologies used for this purpose.
Membrane separation techniques, such as microfiltration, ultrafiltration, and nanofiltration, separate molecules based on size and molecular weight. These pressure-driven processes are increasingly used for the concentration and purification of natural extracts. A study on the recovery of compounds from an aqueous this compound extract demonstrated the effectiveness of ultrafiltration. Using a polymeric membrane with a 10 kDa molecular weight cut-off, the process was able to retain almost all the bixin and 62% of the phenolic molecules, effectively concentrating these target compounds. Microfiltration has also been shown to be efficient in concentrating bixin molecules, with retention factors greater than 90%.
Chromatographic techniques are essential for the analytical and preparative separation of this compound constituents.
Thin-Layer Chromatography (TLC) is a widely used method for the qualitative identification of compounds in this compound extracts. It has been successfully applied to separate volatile oil compounds, antioxidants (such as γ-tocotrienol and δ-tocotrienol), phenolic compounds, and carotenoids like bixin from SFE extracts. TLC can also separate bixin and norbixin, which show different Rf (retardation factor) values; one study reported Rf values of 0.56 for bixin and 0.42 for norbixin.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for the identification and quantification of specific this compound compounds. HPLC methods have been developed to separate the four main carotenoid components: 9'-cis-bixin, trans-bixin, 9'-cis-norbixin, and trans-norbixin. It is also the preferred method for confirming the presence of tocols (tocotrienols and tocopherols) in this compound oil.
Optimization Strategies for this compound Extraction Yield and Purity
To maximize the economic feasibility and efficiency of extracting valuable compounds from this compound, optimization of the process parameters is crucial. Statistical and mathematical tools, such as Response Surface Methodology (RSM) and Central Composite Design, are frequently employed to study the effects of multiple variables and their interactions on the extraction yield and purity.
Key parameters that are commonly optimized include:
Solvent Type: The choice of solvent (e.g., acetone (B3395972), ethanol, NaOH solutions, water) significantly impacts the type and amount of compounds extracted. For instance, changing the solvent from acetone to NaOH can increase the color purity of the extract.
Solvent-to-Seed Ratio: This ratio affects the concentration gradient and thus the mass transfer rate. Increasing the solvent-to-seed ratio has been shown to improve color purity.
Extraction Time: The duration of the extraction process is optimized to ensure maximum recovery without causing degradation of the desired compounds.
One optimization study using a Central Composite Design found that a quadratic model could successfully predict the extraction yield. The maximum predicted yield was 13.31% using NaOH as the solvent at 46.41 °C, an extraction time of 2.05 hours, and a solvent-to-seed ratio of 5:1. Another study optimized the extraction of crude bixin using water and mechanical agitation, finding that four extractions of one hour each at room temperature with a 1:3 seed-to-water ratio gave the maximum yield. Subsequent purification of this crude extract with ethanol yielded a product with a carotenoid percentage of 18.6%.
Comparative Analysis of Extraction Efficiencies and Selectivities
The selection of an appropriate extraction method is critical for maximizing the yield (efficiency) and purity (selectivity) of target compounds from this compound seeds. Various methodologies, ranging from traditional solvent-based techniques to advanced green technologies, exhibit significant differences in their performance. The efficiency of an extraction process is typically measured by the yield of the desired compound, while selectivity refers to the ability to isolate the target compound from other components in the matrix.
A comparative analysis reveals that conventional solvent extraction using acetone in a Soxhlet apparatus results in one of the highest bixin yields. semanticscholar.orgsemanticscholar.org Studies have shown that acetone extraction can achieve a crude extract yield of up to 19.56% and a bixin yield as high as 32.85%. nih.gov Another effective conventional method involves using ethanol with a Soxhlet apparatus, which, under optimized conditions of temperature and time, can yield 17.28% bixin. wisdomlib.org In contrast, extraction with vegetable oils like soybean oil provides the lowest bixin yield and can lead to significant thermal degradation of the pigment, with losses up to 63.4% when heated to 120°C. semanticscholar.org Alkaline solutions, such as sodium hydroxide, offer a method that minimizes the presence of harmful volatile compounds like m-xylene, although the pigment yield is generally lower than that achieved with acetone. semanticscholar.orgsemanticscholar.org Green solvents, such as ethyl lactate (B86563), present a sustainable alternative, yielding slightly less bixin than acetone (up to 25.08%) but with a better environmental profile. nih.gov
Table 1: Comparative Efficiency of Conventional Solvent Extraction Methods for this compound
Advanced extraction techniques have been developed to overcome the limitations of conventional methods, such as long processing times and the use of large quantities of organic solvents. nih.gov Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are two such methods. UAE utilizes acoustic cavitation to enhance solvent penetration and mass transfer, often resulting in higher yields compared to conventional techniques. nih.govresearchgate.net Crucially, UAE operates at lower temperatures than MAE, offering better protection for thermally sensitive compounds. nih.gov MAE employs microwave energy to rapidly heat the solvent and sample, which can significantly accelerate extraction. mdpi.com One study reported that MAE increased the bixin yield from 8.2% (via traditional leaching) to 16.3%. mdpi.com However, the associated temperature increase risks the degradation of some bioactive compounds. mdpi.com
Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO₂) represents a highly selective and efficient green technology. scielo.br SC-CO₂ is particularly effective for extracting oil-soluble, non-polar compounds like bixin, while water-soluble compounds such as norbixin are not soluble and therefore not co-extracted. scielo.brsemanticscholar.org This high selectivity results in a purer final product. The efficiency of SFE is enhanced by the natural oil content in this compound seeds, which acts as a co-solvent, increasing bixin's solubility in SC-CO₂. scielo.br Research indicates that extraction pressures above 310 bar are most effective for achieving a higher yield of total pigments. semanticscholar.orgresearchgate.net The primary advantages of SFE include obtaining a final product free of organic solvent residues and its non-toxic, non-flammable nature. scielo.br
Table 2: Comparative Analysis of Advanced vs. Conventional this compound Extraction Methodologies
Analytical Characterization and Quantification Techniques for Annatto Components
Spectroscopic Methods for Annatto (B74696) Pigment Analysis
Spectroscopic methods provide valuable information about the electronic and vibrational properties of this compound pigments, aiding in their identification and characterization tandfonline.comupv.es.
UV-Visible Spectroscopy for Bixin (B190684) and Norbixin (B1239005)
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of carotenoids like bixin and norbixin due to their characteristic absorption in the visible spectrum upv.esmdpi.com. Carotenoids typically exhibit a distinctive UV-Vis spectrum with multiple absorption peaks, usually three, in the range of 350-550 nm, which are indicative of their conjugated double bond systems mdpi.comnih.gov.
For bixin and norbixin, UV-Vis spectroscopy is used for both qualitative identification and quantitative determination upv.esmdpi.com. The maximum absorption wavelengths can vary slightly depending on the solvent used nih.govacs.orgnih.gov. For instance, UV-Vis spectroscopy has shown maximum absorption for bixin at 457 nm and for norbixin at 453 nm when characterized using ethanol-based extraction acs.orgnih.gov. Another study reported maximum absorption bands for this compound extract (bixin) at 450 nm and for norbixin at 483 nm upv.es. The cis and trans isomers of bixin and norbixin can also be distinguished based on their UV-Vis absorption spectra, typically in the range of 250-600 nm, with the cis isomer showing increased absorption intensity around 355 nm semanticscholar.org.
UV-Vis spectrophotometry allows for a quick evaluation of pigments in this compound seeds and extracts semanticscholar.org. Quantitative determination of this compound color content (as bixin or norbixin) is often performed using UV-Vis spectrophotometric methods, although these can sometimes be prone to interference dss.go.th.
Fourier Transform Infrared (FTIR) Spectroscopy of this compound Extracts
Fourier Transform Infrared (FTIR) spectroscopy is a useful tool for identifying the functional groups present in this compound extracts and confirming the identity of bixin and norbixin upv.esacs.orgnih.govnih.govscribd.com. FTIR spectra provide a molecular fingerprint based on the vibrational modes of the chemical bonds within the compounds acs.orgnih.gov.
Analysis of this compound extracts and purified bixin and norbixin using FTIR reveals characteristic absorption bands corresponding to specific functional groups acs.orgnih.govnih.gov. For example, FTIR spectra of this compound extract and norbixin have shown bands indicating the presence of O-H stretching vibrations (around 3300-3331 cm⁻¹), C=O stretching vibrations from carboxylic groups (around 1635-1651 cm⁻¹), C=C stretching vibrations from alkene groups (around 1396-1450 cm⁻¹), and C-H bending vibrations from methyl groups (around 1381-1396 cm⁻¹) acs.orgnih.govnih.gov. Differences in the FTIR spectra between bixin and norbixin, such as the absence of certain C-O stretching and methylene (B1212753) vibrations in norbixin, confirm the structural differences between the two compounds acs.orgnih.govnih.gov. FTIR has been used to identify the chemical structure of extracted this compound corresponding to carotenoid compounds upv.es.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful technique for the detailed structural elucidation of this compound carotenoids, including bixin and norbixin, and the identification of minor components tandfonline.comacs.orgcapes.gov.brcapes.gov.brzu.edu.pk. NMR provides information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei acs.orgcapes.gov.br.
NMR spectroscopy has been used to establish the structures of bixin and norbixin, paying special attention to their cis-trans isomerization tandfonline.com. It is also invaluable for identifying and characterizing other apocarotenoids present in this compound seeds, even in trace amounts acs.orgcapes.gov.br. Studies utilizing high-field NMR (e.g., 400 and 500 MHz ¹H NMR and 100 and 120 MHz ¹³C NMR) have led to the isolation and structure elucidation of new apocarotenoids from this compound, providing deeper insights into the complex composition of this compound extracts acs.orgcapes.gov.br. The knowledge gained from NMR studies contributes to a better understanding of the bixin biosynthesis process acs.org.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating the various components in this compound extracts, allowing for their individual quantification and analysis tandfonline.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC) of this compound Carotenoids
High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the separation, identification, and quantification of this compound carotenoids, particularly bixin and norbixin, and their isomers tandfonline.commdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. HPLC offers superior qualitative and quantitative data compared to some spectroscopic methods, especially for determining colored degradation compounds dss.go.th.
HPLC methods typically involve a stationary phase (e.g., C18 column) and a mobile phase (a mixture of solvents) that separates the compounds based on their differing affinities for the two phases mdpi.comresearchgate.netresearchgate.net. Detection is commonly performed using UV-Vis or photodiode array (PDA) detectors, which monitor the absorbance of the eluting compounds at specific wavelengths (e.g., 450-461 nm) mdpi.comresearchgate.netresearchgate.net.
HPLC allows for the separation and quantification of various bixin and norbixin isomers, including trans-norbixin, di-cis-norbixin, 9'-cis-norbixin, trans-bixin, di-cis-bixin isomers, 9'-cis-bixin, 15-cis-bixin, and 13'-cis-bixin researchgate.net. Different HPLC methods have been developed using varying mobile phases and columns to achieve optimal separation mdpi.comresearchgate.netresearchgate.net. For example, an isocratic system using acetonitrile:0.4% acetic acid (65:35) with a C8/C18 column has been used for the separation of bixin and norbixin isomers researchgate.netresearchgate.net. Another method used a C18 column with an isocratic elution of 0.5% formic acid in water:MeOH (15:85, v:v) for the simultaneous determination of bixin and norbixin in food samples researchgate.net.
HPLC is crucial for evaluating the purity of isolated bixin and norbixin and for quantifying their presence in various matrices, including food products and biological samples like human plasma semanticscholar.orgnih.govnih.gov. Detection limits for bixin and norbixin in cheese using HPLC can be as low as 0.2 mg/kg nih.gov.
Research Findings using HPLC:
HPLC analysis of this compound extracts has shown that the bixin peak can account for a significant percentage of the total area separated, with percentages varying depending on the extraction solvent used (e.g., 90.76% in acetone (B3395972) extract, 81.21% in ethyl lactate (B86563) extract, and 55.03% in acid-base seed coat extract in one study) nih.gov.
HPLC-PDA analysis has been used to identify and quantify carotenoids and phenolic compounds in this compound seeds sapub.org.
Studies have used HPLC to monitor the degradation of bixin during extraction processes researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds present in this compound extracts tandfonline.comsapub.orgresearchgate.netresearchgate.netnih.gov. GC separates the components based on their boiling points and interaction with the stationary phase, while MS provides structural information based on the mass-to-charge ratio of fragmented ions researchgate.netnih.gov.
GC-MS is particularly useful for analyzing the volatile fraction of this compound, which contributes to its aroma and flavor sapub.orgresearchgate.netnih.gov. Studies have utilized GC-MS to identify and compare volatile compounds in both water-soluble and oil-soluble this compound extracts researchgate.netnih.gov. These studies have identified a variety of volatile compounds, including alcohols, aldehydes, alkanes, alkenes, ketones, and terpenes nih.gov. The volatile profiles can differ between extracts depending on the extraction method used researchgate.net.
GC-MS, often coupled with headspace techniques like Static Headspace Gas Chromatography (HSGC), is also employed for the quantification of residual solvents in this compound extracts, which is important for quality and safety assessments sapub.orgscirp.org.
Research Findings using GC-MS:
GC-MS analysis of volatile components in this compound extracts has identified numerous odorants that can influence food aroma researchgate.netnih.gov.
Studies have used HSGC-FID (Flame Ionization Detector) to quantify residual solvents like methanol, ethanol (B145695), 2-propanol, acetone, ethyl acetate (B1210297), and hexane (B92381) in commercial this compound extracts scirp.org.
Specific volatile compounds such as β-humulene and caryophyllene (B1175711) have been identified in this compound extracts using GC-MS researchgate.net.
Volatile compounds like 6-methyl-5-hepten-2-one (B42903) and 5,9-undecadien-2-one, 6,10-dimethyl-, which are formed during carotenoid metabolism, have been identified in this compound byproducts using HS-SPME-GC-MS researchgate.net.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a powerful technique employed for the separation, identification, and quantification of compounds in complex matrices like this compound extracts. UHPLC offers enhanced chromatographic resolution and speed compared to traditional HPLC, making it suitable for analyzing the various carotenoids and other constituents in this compound. researchgate.netpreprints.org The coupling with MS provides detailed structural information and high sensitivity for compound detection and identification. researchgate.netresearchgate.net
Studies have utilized UHPLC-MS, including UHPLC-ESI-QTOF-MS/MS, to identify bioactive compounds in this compound seed extracts. researchgate.netnih.gov This hyphenated technique allows for the separation of various compounds, followed by their detection and characterization based on their mass-to-charge ratio and fragmentation patterns. For instance, UHPLC-ESI-QTOF-MS/MS has been used to identify cleavage products like bixin aldehyde in studies investigating bixin biosynthesis. nih.govresearchgate.net Non-targeted metabolite analysis using UHPLC/MS has also been applied to study the metabolic impact of this compound-extracted compounds, such as tocotrienols, in biological samples. nih.gov
Mass Spectrometry-Based Profiling and Identification of this compound Metabolites
Mass spectrometry-based techniques are essential for profiling and identifying the wide array of metabolites present in this compound extracts. These methods provide detailed information about the molecular weight and structure of compounds, enabling the identification of known and the tentative identification of novel metabolites. researchgate.netresearchgate.netnih.gov GC-MS is commonly used for the analysis of volatile compounds in this compound extracts, allowing for the identification of numerous aromatic constituents. nih.govsapub.orgufsm.br LC-MS techniques, such as LC/ESI-MS and UHPLC-MS/MS, are widely applied for the analysis of less volatile and polar compounds, including carotenoids, phenolics, and other bioactive molecules. researchgate.netresearchgate.netresearchgate.net
Mass spectrometry provides characteristic fragmentation patterns that aid in the structural elucidation of this compound components and their metabolites. For example, MS/MS analysis can confirm the presence of compounds like bixin by matching experimental fragmentation spectra with predicted structures or spectral databases. researchgate.netresearchgate.net This is particularly useful for identifying isomers and related compounds. The application of MS-based profiling has revealed the presence of various compound classes in this compound extracts beyond the main carotenoids, including sesquiterpenes, terpenes, terpenoids, phytosterols, and tocotrienols. researchgate.net
Chemometric Analysis of this compound Data Sets
Chemometric analysis involves the application of statistical and mathematical methods to chemical data, providing powerful tools for the interpretation of complex analytical results obtained from techniques like chromatography and mass spectrometry. mdpi.com In the context of this compound analysis, chemometrics can be used for various purposes, including classification, authentication, and understanding the relationships between chemical composition and other properties. mdpi.comresearchgate.net
Principal Component Analysis (PCA) is a common chemometric method used to reduce the dimensionality of complex data sets and visualize variations and groupings based on chemical profiles. researchgate.net PCA has been applied to classify this compound oil samples based on their physicochemical properties, polyphenol content, and antioxidant activity, demonstrating its utility in differentiating samples obtained through different extraction methods. researchgate.net Chemometrics, in conjunction with spectroscopic techniques like Near-Infrared (NIR) and Fourier Transform Infrared (FTIR) spectroscopy, has also been explored for the detection of adulteration in products containing this compound by developing qualitative and quantitative calibration models. mdpi.comfood.gov.uk Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is another supervised chemometric technique used for classification, which can enhance the differentiation between groups based on their spectral or chromatographic data. mdpi.com
Biological Activities and Mechanistic Studies of Annatto Compounds in Vitro and Non Human in Vivo
Antioxidant Mechanisms of Annatto (B74696) Carotenoids
This compound carotenoids, notably bixin (B190684) and norbixin (B1239005), are recognized for their antioxidant capabilities. These properties are largely attributed to their polyunsaturated structures, which enable them to interact with and neutralize reactive species. up.ptfrontiersin.orgnih.govnih.gov
Radical Scavenging Properties of Bixin and Norbixin
Bixin and norbixin exhibit radical scavenging activity, a key mechanism by which they exert antioxidant effects. up.ptnih.govsci-hub.st This involves the donation of electrons or abstraction of hydrogen atoms from the carotenoid molecule to neutralize free radicals such as peroxyl radicals and other oxidizing agents. frontiersin.orgresearchgate.net Studies evaluating the in vitro scavenging capacity of this compound seed extracts against reactive oxygen species (ROS) and reactive nitrogen species (RNS) have shown that these extracts can scavenge various reactive species. up.pt Bixin standard has demonstrated low IC50 values in these scavenging assays, indicating potent activity. up.pt Norbixin has also been reported to be an efficient antioxidant against the oxidative deterioration of lipids and has shown greater antioxidant activity than other carotenoids like lutein, β-carotene, and lycopene (B16060) in certain systems. nih.gov The antimutagenic potential of norbixin has been linked to its capacity to scavenge singlet oxygen (¹O₂). nih.gov
In vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assays have shown that this compound extract can scavenge free radicals in a concentration-dependent manner. cabidigitallibrary.org The free radical scavenging activity of this compound extract ranged from 5.5% to 48.9% at concentrations between 0.25 and 2.5 µg/ml, comparable to ascorbic acid. cabidigitallibrary.org
Modulation of Oxidative Stress Pathways in Cell Models
Beyond direct radical scavenging, this compound compounds can modulate oxidative stress pathways in cellular systems. Research indicates that bixin can protect cells from oxidative damage by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. amazonaws.com
In in vitro experiments using macrophage cells exposed to cigarette smoke extract, potassium bixinate, a derivative of bixin, demonstrated the ability to intercept ROS formation. mdpi.com This suggests a role for bixin and its derivatives in mitigating oxidative stress in cellular contexts.
Studies in diabetic rat models have investigated the effects of this compound extract on the production of ROS and nitric oxide (NO) in neutrophils. nih.govresearchgate.net While in vitro incubation of isolated neutrophils with this compound extract did not alter ROS production compared to basal metabolism, in vivo treatment with this compound extract significantly decreased ROS production in diabetic animals, suggesting an indirect mechanism potentially involving the regulation of gene expression or activity of NADPH oxidase. nih.gov this compound extract treatment also showed an increase in SOD activity in these animals. nih.gov
Interactive Table 1: In Vitro Antioxidant Activity of this compound Extract
| Assay | Concentration Range Tested (µg/ml) | Activity (% or IC50) | Reference Standard |
| DPPH Radical Scavenging Activity | 0.25 - 2.5 | 5.5% to 48.9% | Ascorbic acid |
| Iron (III) Oxide Reducing Power | Not specified | Concentration-dependent (R²=0.9986) | Ascorbic acid |
Anti-Inflammatory Properties and Signaling Pathways in Cellular Systems
This compound compounds, particularly bixin, have demonstrated anti-inflammatory properties in cellular systems and non-human in vivo models. amazonaws.comnih.gov Studies suggest that these effects are mediated through the modulation of various signaling pathways involved in the inflammatory response. amazonaws.comnih.gov
Bixin has been found to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2). amazonaws.com
Mechanistic studies have explored the interaction of bixin with key inflammatory signaling pathways. Bixin has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a crucial transcription factor in the inflammatory response. amazonaws.com Inhibition of NF-κB pathway is involved in the expression of pro-inflammatory cytokines. qdu.edu.cn
Furthermore, research indicates that bixin may ameliorate inflammation by inhibiting pathways such as toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and thioredoxin-interacting protein/NOD-like receptor protein 3 (TXNIP/NLRP3) inflammasome mechanisms. nih.gov Studies in mice models of asthma have shown that bixin treatment attenuated the expression of p-PI3K and p-Akt, suggesting the involvement of the PI3K/Akt pathway in its anti-inflammatory effects. nih.gov
Interactive Table 2: Signaling Pathways Modulated by Bixin (In Vitro/In Vivo)
| Signaling Pathway | Effect of Bixin/Annatto Compounds | Model System (In Vitro/In Vivo) |
| NF-κB | Inhibition of activation | Cellular systems, in vivo models amazonaws.comqdu.edu.cn |
| PI3K/Akt | Attenuation of expression/activity | Cellular systems, in vivo models nih.gov |
| TLR4/NF-κB | Inhibition | Suggested mechanism nih.gov |
| TXNIP/NLRP3 | Inhibition | Suggested mechanism nih.gov |
Antimicrobial Mechanisms of this compound Extracts and Constituents
This compound extracts and their constituents have demonstrated antimicrobial activity against a range of microorganisms in in vitro models. academicjournals.orgnih.govrsdjournal.orgwalisongo.ac.idacademicjournals.orgscielo.org.co This activity can involve the inhibition of microbial growth and the disruption of biofilm formation.
Inhibition of Microbial Growth in In Vitro Models
In vitro studies have evaluated the effectiveness of this compound seed extracts against various bacterial and fungal strains. academicjournals.orgrsdjournal.orgacademicjournals.org The ethanolic extract of this compound seeds has shown a wide spectrum of antimicrobial action against both Gram-positive and Gram-negative bacteria, as well as fungi, with varying Minimum Inhibitory Concentrations (MICs). academicjournals.org
Specific examples from in vitro studies include the inhibition of Bacillus cereus, Staphylococcus aureus, and Clostridium perfringens by commercial this compound extracts, with reported MICs. nih.gov Streptococcus thermophilus, Lactobacillus casei, Lactococcus lactis, and Paenibacillus polymyxa were also inhibited. nih.gov Some studies have reported effective antibacterial activity primarily against Gram-positive bacteria like S. aureus, Enterococcus faecalis, and Listeria monocytogenes. rsdjournal.org However, other research has shown activity against Gram-negative bacteria such as Escherichia coli. rsdjournal.orgscielo.org.co
The effectiveness of this compound extracts can vary depending on the microorganism and the extraction method used. rsdjournal.org For instance, an ethanolic extract of this compound leaves showed a greater inhibition zone against E. coli in one study. rsdjournal.org
Interactive Table 3: In Vitro Antimicrobial Activity of this compound Extracts (Examples)
| Microorganism | This compound Extract Type | MIC Range (µg/ml or % v/v) | Source |
| Bacillus cereus | Ethanolic seed extract | 0.5 - 2048 µg/ml academicjournals.org | Seeds academicjournals.org |
| Staphylococcus aureus | Ethanolic seed extract | 0.5 - 2048 µg/ml academicjournals.org | Seeds academicjournals.org |
| Clostridium perfringens | Commercial extract | 0.31% (v/v) nih.gov | Not specified nih.gov |
| Escherichia coli | Ethanolic leaf extract | > 1500 µg/mL rsdjournal.org | Leaves rsdjournal.org |
| Listeria monocytogenes | Commercial extract | 1.25% (v/v) nih.gov | Not specified nih.gov |
| Penicillium chrysogenum | Ethanolic seed extract | 0.5 - 512 µg/ml academicjournals.org | Seeds academicjournals.org |
Disruption of Microbial Biofilm Formation
Research has also explored the potential of this compound compounds to disrupt microbial biofilm formation. Biofilms are structured communities of microorganisms that are often more resistant to antimicrobial agents than planktonic cells. While specific detailed mechanisms of biofilm disruption by this compound compounds require further extensive investigation, the general antimicrobial properties observed in in vitro studies suggest a potential impact on the initial stages of biofilm formation or the integrity of mature biofilms. academicjournals.org
Cytoprotective Effects and Cellular Responses in Controlled Environments
Studies in controlled laboratory settings have demonstrated the cytoprotective potential of this compound and its constituents, particularly bixin and tocotrienols. These effects are often linked to the compounds' antioxidant properties and their influence on cellular defense mechanisms.
In vitro studies have shown that this compound tocotrienols (this compound-T3), predominantly delta-tocotrienol (B192559), can inhibit the viability of tumor cells in a dose-dependent manner. For instance, in human SKBR3 tumor cells, this compound-T3 and purified delta-tocotrienol inhibited cell viability, with IC50 values of 36 ± 14 µM and 22 ± 7 µM, respectively oup.com. Treatment with this compound-T3 in SKBR3 cells also led to increased apoptosis and senescent-like growth arrest oup.comoup.com. These cellular responses were associated with a time-dependent accumulation of reactive oxygen species (ROS) oup.comoup.com.
Further research indicates that bixin, a major carotenoid in this compound, exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress in vitro amazonaws.comresearchgate.net. This compound seed extracts and bixin have demonstrated the capacity to scavenge various reactive oxygen and nitrogen species in vitro researchgate.net.
Studies in human skin keratinocytes have shown that bixin is a potent activator of the NRF2-dependent cytoprotective response mdpi.com. NRF2 (nuclear factor-E2-related factor 2) is a transcription factor that regulates cellular defense mechanisms, including antioxidant response, detoxification, and inflammatory signaling mdpi.com. Activation of NRF2 by bixin contributes to protective effects against damage induced by solar UV radiation mdpi.com.
In the context of cancer research, cis-bixin, a component of this compound seed extracts, has displayed in vitro anticancer effects in various tumor cell lines, including A549 human non-small cell lung cancer cells nih.gov. Cis-bixin exhibited an IC50 of 38.5 ± 3 µM in A549 cells, while cis-norbixin showed a significantly higher IC50 of 203.3 ± 86 µM in the same assay nih.gov. This suggests a differential cytotoxic effect between bixin and norbixin.
The anti-apoptotic effects of delta- and gamma-tocotrienol (B1674612) components of this compound have also been established in vitro in human and murine tumor cell lines japsonline.com.
Here is a summary of some in vitro findings on the effects of this compound compounds on cell viability:
| Compound | Cell Line | Effect on Viability | IC50 (µM) | Reference |
| This compound-T3 | SKBR3 (Human tumor) | Inhibition | 36 ± 14 | oup.comoup.com |
| Purified δ-T3 | SKBR3 (Human tumor) | Inhibition | 22 ± 7 | oup.comoup.com |
| cis-Bixin | A549 (Human lung cancer) | Inhibition | 38.5 ± 3 | nih.gov |
| cis-Norbixin | A549 (Human lung cancer) | Inhibition | 203.3 ± 86 | nih.gov |
| This compound-T3 | TUBO (Murine HER-2/neu+ tumor) | Inhibition | Dose-dependent | oup.com |
Molecular Interactions of this compound Compounds with Biological Targets
The biological activities of this compound compounds are mediated through their interactions with various molecular targets within cells. Research has begun to elucidate some of these key interactions, particularly concerning bixin and tocotrienols.
Bixin is known to exert its antioxidant effects by interacting directly with reactive oxygen species amazonaws.com. Beyond direct radical scavenging, bixin's cytoprotective function in skin keratinocytes is linked to its ability to activate the NRF2 pathway mdpi.com. This activation leads to the upregulation of genes involved in antioxidant defense and detoxification mdpi.com. Bixin has been identified as a potent canonical activator of this pathway mdpi.com.
Studies on the anticancer mechanisms of cis-bixin have revealed its potential to inhibit key cellular redox enzymes. Cis-bixin was found to inhibit both thioredoxin (Trx) and thioredoxin reductase (TrxR1) activities at concentrations comparable to those required for cytotoxicity in cancer cells nih.gov. Inhibition of these enzymes can lead to the imposition of cellular oxidative stress, contributing to the compound's ability to induce cancer cell death nih.gov. The IC50 for cis-bixin inhibition of TrxR1-mediated turnover in a cell-free assay was approximately 50 µM nih.gov.
Tocotrienols, present in this compound, have been studied for their molecular targets, particularly in the context of lipid metabolism and anticancer activity. Tocotrienols are known inhibitors of the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis, by inhibiting the enzyme HMG-CoA reductase mdpi.com. The structure of tocotrienols, with their three double bonds, is similar to farnesyl, an intermediate in cholesterol synthesis mdpi.com. Tocotrienols promote the formation of farnesol (B120207) from farnesyl, thereby reducing the formation of squalene (B77637), another intermediate mdpi.com.
In silico studies have also been employed to predict potential molecular targets of this compound compounds. For instance, molecular docking studies have investigated the interaction of bixin and other bixinoids with Zika virus (ZIKV) non-structural proteins NS2B-NS3 protease and NS5 methyltransferase scielo.br. These studies observed significant interactions with amino acid residues in the catalytic sites of these viral enzymes, suggesting that bixin and ethyl bixin have the potential to interfere with their enzymatic activity and may act as promising anti-ZIKV agents scielo.br.
In silico approaches have also predicted potential mechanisms of action for geranylgeraniol (B1671449) and tocotrienols from this compound against dyslipidemia and inflammatory diseases, including the inhibition of squalene monooxygenase, lanosterol (B1674476) synthase, and phospholipase A2 researchgate.net. Molecular docking simulations have been used to assess the interaction intensity and type between these compounds and targets like HMG-CoA reductase, cyclooxygenase-2, and secreted phospholipase A2 researchgate.net.
Here is a summary of identified molecular interactions and targets:
| Compound(s) | Biological Target/Pathway | Observed Effect/Interaction | Reference |
| Bixin | Reactive Oxygen Species (ROS) | Scavenging of free radicals | amazonaws.comresearchgate.net |
| Bixin | NRF2 pathway | Activation, leading to upregulation of antioxidant and detoxification genes | mdpi.com |
| cis-Bixin | Thioredoxin (Trx) | Inhibition of activity | nih.gov |
| cis-Bixin | Thioredoxin Reductase (TrxR1) | Inhibition of activity (IC50 ~50 µM in cell-free assay) | nih.gov |
| Tocotrienols | HMG-CoA reductase (Mevalonate pathway) | Inhibition, reducing cholesterol synthesis | mdpi.com |
| Tocotrienols | Farnesyl | Promotion of farnesol formation | mdpi.com |
| Bixin, Ethyl bixin | ZIKV NS2B-NS3 protease (in silico) | Interaction with catalytic site amino acid residues, potential interference with activity | scielo.br |
| Bixin, Ethyl bixin | ZIKV NS5 methyltransferase (in silico) | Interaction with catalytic site amino acid residues, potential interference with activity | scielo.br |
| Geranylgeraniol, Tocotrienols | Squalene monooxygenase, Lanosterol synthase (in silico) | Predicted inhibition | researchgate.net |
| Geranylgeraniol, Tocotrienols | Phospholipase A2 (in silico) | Predicted inhibition | researchgate.net |
Stability and Degradation Kinetics of Annatto Pigments
Influence of Environmental Factors on Annatto (B74696) Carotenoid Stability
The stability of this compound carotenoids is significantly influenced by external factors such as light, heat, pH, and the presence of oxygen. These factors can induce isomerization and oxidative degradation, leading to color loss and the formation of various by-products. dss.go.thnih.gov
Bixin (B190684) and norbixin (B1239005) are notoriously sensitive to light. cabidigitallibrary.orgresearchgate.net Exposure to light, particularly direct sunlight or UV radiation, accelerates the degradation process, a phenomenon known as photo-oxidation. researchgate.netfoodsciencejournal.com Research indicates that color loss is rapid within the first two hours of light exposure, after which the pigments are oxidized to nearly colorless end-products. researchgate.netfoodsciencejournal.com In one study, an aqueous solution of this compound under direct sunlight had a half-life of 28 hours, compared to 462 hours in the dark. cabidigitallibrary.org
The concentration of the pigment plays a role in its photostability. Forced photostability studies, where samples were irradiated with a xenon lamp, showed that samples with a high norbixin concentration (5.58%) did not experience decomposition, suggesting that higher concentrations can offer a protective effect against photo-degradation. cabidigitallibrary.orgresearchgate.net Conversely, other research has found that norbixin is most stable against light at lower concentrations. cabidigitallibrary.org The discrepancy may be due to the presence of other additives like sugar and citric acid in the formulations, which can also affect stability. cabidigitallibrary.org
Table 1: Photodegradation of Norbixin under Different Conditions
| Condition | Norbixin Concentration | Exposure | Decomposition/Degradation Rate | Source |
|---|---|---|---|---|
| Aqueous solution, direct sunlight | 500 ppm | Continuous | t½ = 28 hours | cabidigitallibrary.org |
| Aqueous solution, dark | 500 ppm | Continuous | t½ = 462 hours | cabidigitallibrary.org |
| Aqueous formulation | 5.58% | 6 hours, xenon lamp (1000 W/m²) | No decomposition | cabidigitallibrary.orgresearchgate.net |
| Acetone (B3395972) solution | Not specified | 12 hours, UV light | ~65% degradation | researchgate.net |
| Acetone solution | Not specified | 7 days, polychromatic light (4x10³ lux) | 3.43% per day | researchgate.net |
Compared to their photosensitivity, both bixin and norbixin are considered reasonably stable to heat. foodsciencejournal.com However, they are not entirely immune to thermal degradation, especially at elevated temperatures typical of food processing. dss.go.th The degradation of 9-cis-bixin can occur at temperatures above 70°C, leading to a series of complex reactions. researchgate.net For instance, almost 50% of bixin dissolved in vegetable oil was lost after being heated at 160°C for 2 minutes, and it was completely degraded after 2 minutes at 180°C. researchgate.net
The food matrix significantly influences the thermal stability of this compound. In a study on biscuit dough baked at 150°C for 30 minutes, only a 23% loss of bixin was observed, indicating a protective effect of the matrix. researchgate.net Similarly, the thermal degradation of norbixin was found to be much reduced in food products like cheeses. researchgate.net High temperatures can also induce stereoisomerization, converting the naturally occurring cis-bixin into the more stable trans-bixin, which has a redder hue. myfoodresearch.com
The pH of the medium is a critical factor affecting the stability of this compound pigments, particularly the water-soluble norbixin. foodsciencejournal.com Norbixin may precipitate at low pH, limiting its application in acidic products like soft drinks. foodsciencejournal.com Studies have shown that this compound color intensity can change suddenly between pH 3.25 and 3.8. researchgate.netresearchgate.net Beyond a pH of 3.8, the color intensity remains relatively stable and close to the control. researchgate.netfoodsciencejournal.com Both acidic and alkaline conditions can lead to the degradation of norbixin, with stability being highest at a neutral pH of 7 and lower at pH 4. researchgate.netmyfoodresearch.com The double bonds in the carotenoid structure are susceptible to degradation by pH, which can cause isomerization from the trans to the less stable cis form, making the pigment more prone to oxidation. myfoodresearch.com
Oxygen is a key external factor in the degradation of this compound carotenoids, primarily through oxidation. myfoodresearch.com This process is often exacerbated by the presence of light (photo-oxidation). researchgate.netfoodsciencejournal.com The conjugated double bond system in bixin and norbixin makes them susceptible to oxidative cleavage, resulting in a loss of color. cabidigitallibrary.orgdss.go.th
Degradation Pathways and By-product Formation of this compound Carotenoids
The degradation of this compound carotenoids, particularly under thermal stress, is a complex process involving isomerization, hydrolysis, and oxidation. dss.go.thresearchgate.net The primary coloring agent, 9'-cis-bixin, can undergo isomerization to form various trans and other mono- and di-cis isomers. researchgate.net
The major colored thermal degradation products have been identified as isomers and hydrolysis products of the C17 polyene, 4,8-dimethyltetradecahexaenedioic acid. dss.go.th In addition to these colored compounds, thermal degradation can also produce volatile aromatic compounds. Headspace gas chromatography-mass spectrometry has identified m-xylene and, to a lesser extent, toluene as degradation products in heated model systems and foods containing this compound. researchgate.net Low levels of m-xylene (10–50 μg/kg) have been detected in products like custard powder and margarine, with higher levels (150–200 μg/kg) found in kippers. researchgate.net
Stabilization Strategies for this compound Pigments in Diverse Matrices
Given the inherent instability of this compound pigments, various strategies have been developed to protect them from degradation and extend their shelf life in different applications. mdpi.com
Encapsulation is a primary and innovative technique used to enhance the stability of this compound carotenoids. mdpi.commdpi.com This process involves entrapping the pigment within a protective matrix or wall material, shielding it from adverse environmental factors like light, oxygen, and heat. mdpi.comlu.se
Several encapsulation methods have been successfully employed, with spray drying being one of the most common in the food industry. researchgate.net Other techniques include freeze-drying and ionic gelation. mdpi.commdpi.com A variety of materials are used as encapsulating agents, including polysaccharides like maltodextrin and gum arabic, as well as proteins such as whey, casein, and plant-based proteins from lentils and quinoa. mdpi.commdpi.comaidic.it
Research has demonstrated the effectiveness of encapsulation in improving pigment stability. Encapsulated this compound showed higher stability against light, oxygen, and heat compared to the non-encapsulated extract. researchgate.net In one study, non-encapsulated bixin lost its color completely within 9 days of light exposure, whereas encapsulated samples lasted for 30 days. lu.se The efficiency of encapsulation can vary depending on the wall materials and process parameters. For example, using a combination of maltodextrin and gum arabic via spray drying achieved a microencapsulation efficiency of 75.69%. researchgate.net Another study found that a higher maltodextrin concentration (40% w/v) resulted in a higher encapsulation efficiency of 85.5%. mdpi.com
Table 2: Encapsulation Efficiency of this compound Pigments Using Different Technologies
| Encapsulation Method | Wall Material(s) | Encapsulation Efficiency (%) | Source |
|---|---|---|---|
| Spray Drying | Maltodextrin and Gum Arabic | 75.69% | researchgate.net |
| Spray Drying | Modified Starch and Gelatine | Up to 86.37% | researchgate.net |
| Freeze-Drying | Maltodextrin (40% w/v) | 85.5% | mdpi.com |
| Ionic Gelation | Lentil Protein Isolate | 68.61% | mdpi.com |
| Ionic Gelation | Quinoa Protein Isolate | 58.38% | mdpi.com |
Co-pigmentation and Synergistic Interactions for Pigment Preservation
The stability of this compound pigments, primarily bixin and norbixin, can be significantly influenced by the presence of other compounds through co-pigmentation and synergistic interactions. These interactions can enhance pigment preservation by protecting the labile carotenoid structure from degradative factors such as light, heat, and oxidation. This compound extracts naturally contain a variety of compounds, including flavonoids, tocotrienols, and terpenoids, which can act synergistically to improve the stability of the pigments.
Co-pigmentation involves the formation of molecular complexes between the primary pigment and other organic molecules, known as co-pigments. This complexation can lead to a hyperchromic effect (increased color intensity) and a bathochromic shift (a shift to longer wavelengths), while also providing a protective shield for the pigment. While the study of co-pigmentation is more extensively documented for compounds like anthocyanins, the principles can be applied to carotenoids like those in this compound. The interaction with colorless compounds present in plant extracts can enhance the color and stability of the primary pigment.
A study comparing the antioxidant activity of pure bixin with different this compound seed extracts (using acetone, ethyl lactate (B86563), and acid-base extraction) demonstrated the potential for synergistic effects. While pure bixin exhibited high antioxidant activity, the extracts containing a variety of co-metabolites also showed significant antioxidant and wound-healing properties. nih.gov This suggests that the combination of compounds in the natural extract works together to provide a protective effect.
| Sample | Reduction in MDA Levels (%) (3 hours post H₂O₂ exposure) | Reduction in MDA Levels (%) (6 hours post H₂O₂ exposure) |
|---|---|---|
| Pure Bixin | 44.20 | 46.00 |
| Ethyl Lactate Seed Coat Extract | Not specified | 44.60 |
Data adapted from a study on the comparative bioactivity assessment of bixin pigment and associated phytochemicals. nih.gov
The stability of norbixin, the water-soluble derivative of bixin, can also be affected by other components in a formulation. One study noted that the presence of additives like sugar and citric acid in a norbixin formulation influenced its stability against light-induced degradation. cabidigitallibrary.org This highlights the importance of considering the entire matrix in which the this compound pigment is used, as various ingredients can interact synergistically or antagonistically to affect color stability.
Advanced Applications and Material Science Innovations with Annatto Components
Annatto (B74696) Pigments in Advanced Colorant Technologies (e.g., textiles, coatings)
This compound-derived pigments are gaining traction as a sustainable alternative to synthetic dyes in the textile industry. mdpi.comnih.gov Research has focused on optimizing dyeing processes for various natural and synthetic fibers and improving properties like color fastness. This compound extracts, rich in bixin (B190684) and norbixin (B1239005), impart a range of colors from bright yellow to deep orange and brownish hues. kremerpigments.com
Studies have demonstrated successful dyeing of cotton, polyamide, polyester (B1180765), wool, and silk with this compound extracts. mdpi.comresearchgate.net The effectiveness of the dyeing process is often enhanced by the use of mordants, such as alum, lemon juice, and soy milk, which help in the fixation of the dye to the fabric. mdpi.comresearchgate.net For instance, cotton fabric mordanted with soy milk showed greater color intensity, while synthetic fibers like polyamide and polyester had higher dyeing yields with a lemon juice mordant at a more acidic pH. mdpi.com Optimal dyeing conditions for polyester have been identified at 115 °C and pH 4.17, resulting in excellent color fastness. mdpi.com
The dyeing behavior of this compound resembles that of synthetic direct and acid dyes. researchgate.net On wool, the negatively-charged this compound molecules form a monolayer on the positively-charged substrate. researchgate.nettandfonline.com On cotton, the adsorption can follow a multilayer formation, indicating that Van der Waals forces are at play between the this compound molecules and the cotton substrate. tandfonline.com The less toxic nature of this compound colorants makes them a desirable option for the textile industry. researchgate.net
Beyond conventional dyeing, research has explored novel applications such as the development of water-based digital printing inks using this compound for cotton fabrics. researchgate.net this compound also finds use in specialized coatings, such as violin varnishes, due to its distinct orange coloration. kremerpigments.com
| Fabric Type | Mordant/Conditions | Key Findings | Color Fastness Results |
|---|---|---|---|
| Cotton | Soy Milk | Showed higher color intensity compared to untreated or lemon juice mordanted samples. mdpi.com | Moderate fastness properties. |
| Polyamide | Lemon Juice (acidic pH) | Higher dyeing yield. mdpi.com | Good color change fastness with soy milk mordant. mdpi.com |
| Polyester | 115 °C, pH 4.17 | Optimal conditions for excellent color fastness. mdpi.com | Excellent results reported. mdpi.com At 98°C, washing fastness rated 4-5. mdpi.com |
| Wool | Alum, pH 4.5 | Higher color uptake than silk. researchgate.net Adsorption follows a Freundlich-type isotherm (monolayer). researchgate.nettandfonline.com | Data not specified. |
| Silk | Alum, Pomegranate Extract | Yielded excellent color strength. mdpi.com | Data not specified. |
Functional Food Material Development Utilizing this compound Extracts
This compound extracts are being integrated into food materials not just for color, but for their functional properties, particularly their antioxidant capabilities. mdpi.com This application is central to the development of "active packaging," where the packaging material itself contributes to extending the shelf life of food products. mdpi.com The bioactive compounds in this compound, such as carotenoids and tocotrienols, can inhibit oxidative processes that lead to food spoilage. mdpi.comimbarex.com
Industrial byproducts from this compound processing, which are rich in these antioxidant compounds, represent a valuable and untapped resource for creating active biopackaging films. mdpi.comnih.gov These materials can help reduce dependence on non-recyclable plastics. mdpi.com The incorporation of this compound extracts into food matrices has been shown to be relatively stable against changes in sugar concentration and pH, although the pigments are sensitive to light and high temperatures. researchgate.net
Recent innovations include the use of this compound seed extracts in 3D printed food designed for individuals with dysphagia. nih.govmdpi.com In this application, this compound extract is incorporated into hydrogels made from gelatin and starch. nih.govmdpi.com The addition of the extract not only enhances the nutritional profile with bioactive compounds but also influences the textural properties of the printed food, such as hardness and gumminess, to ensure safe consumption. nih.gov
Biopolymeric Films and Coatings Integrated with this compound Compounds
The development of biodegradable packaging from renewable sources is a key area of material science research. researchgate.net this compound compounds are being incorporated into biopolymeric films and coatings to create functional and sustainable packaging solutions. mdpi.comimbarex.com These biopolymers can include materials like pectin (B1162225), starch, and chitosan. nih.govnih.gov
Pectin-based edible coatings containing this compound extract have been successfully used to extend the shelf life of perishable fruits like mulberries. nih.gov The this compound extract enhances the barrier properties of the pectin film against mass loss and helps in preserving the bioactive compounds of the fruit by delaying ripening and senescence. nih.gov The antioxidant properties of this compound contribute to protecting the packaged goods from oxidative damage caused by light and air. imbarex.com
Similarly, bixin has been incorporated into poly(lactic acid) (PLA) films. researchgate.net This not only imparts color but also increases the light barrier of the packaging and provides antioxidant properties, protecting oxidation-sensitive foods. researchgate.net The integration of this compound into these films represents a significant step towards creating eco-friendly, active packaging that can replace conventional synthetic materials. mdpi.comimbarex.com
| Biopolymer Matrix | This compound Component | Application | Observed Functional Improvements |
|---|---|---|---|
| Pectin | This compound Extract (5% and 10%) | Edible coating for mulberry fruits | Delayed maturation and senescence; improved mass loss and moisture retention (5% extract); preserved bioactive compounds. nih.gov |
| Poly(lactic acid) (PLA) | Bixin | Active food packaging | Increased light barrier properties and provided antioxidant functionality to the film. researchgate.net |
| Industrial this compound Residues | Bioactive Compounds | Antioxidant packaging materials | Films exhibited robust antioxidant properties, offering potential to extend shelf life and reduce food spoilage. mdpi.comnih.gov |
Nanoscience and Nanotechnology Applications of this compound Derivatives
Nanotechnology offers novel ways to overcome limitations of bioactive compounds like bixin, such as low water solubility and stability, thereby enhancing their applicability. nih.govnih.gov The encapsulation of this compound extracts and its derivatives into various nanostructures is a rapidly advancing field. nih.gov
Researchers have developed different types of nanostructures, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanofibers, and metallic nanoparticles, to carry this compound compounds. nih.govnih.gov This nanoencapsulation can solve solubility issues, improve stability, and shield the bioavailability of the active components. nih.gov For example, bixin, being highly hydrophobic, has been successfully incorporated into polymeric nanoparticles to improve its pharmacokinetic parameters for therapeutic applications. nih.gov this compound oil has been loaded into nanostructured lipid carriers (NLCs) for potential biomedical uses. nih.gov
The green synthesis of metallic nanoparticles is another area where this compound extracts are utilized. nih.govmdpi.com Bioactive compounds within the extract, such as flavonoids and phenolic compounds, can act as reducing and capping agents to form stable metallic nanoparticles. mdpi.com These this compound-based nanostructures have shown potential in various biomedical applications, demonstrating antioxidant and antimicrobial efficacy. nih.govmdpi.com These technological advancements are expanding the scope of this compound's use into pharmaceuticals and nutraceuticals by enabling enhanced bioavailability and targeted delivery systems. openpr.com
| Nanostructure Type | This compound Component | Method/Matrix | Key Characteristics/Findings |
|---|---|---|---|
| Polymeric Nanoparticles | Bixin | Polycaprolactone matrix via interfacial deposition | Overcomes the hydrophobicity of bixin, improving its pharmacokinetic parameters for therapeutic evaluation. nih.gov |
| Nanostructured Lipid Carriers (NLCs) | This compound Oil | Fusion-emulsification and ultrasonication | Developed as a potential delivery system for biomedical applications. nih.gov |
| Lipid Nanoparticles | This compound Seed Oily Extract | Formulated with myristic acid | Achieved particle sizes <200 nm with good physical stability. researchgate.net |
| Metallic Nanoparticles | This compound Extract | Green synthesis | Bioactive compounds in the extract act as chelating agents to form and stabilize nanoparticles. mdpi.com |
| Polymeric Microparticles | This compound Extract | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) via emulsion-solvent evaporation | Encapsulation promotes higher stability and allows for sustained release of bixin. acs.org |
Sustainable Cultivation and Processing of Annatto for Research Purposes
Agronomic Practices Influencing Annatto (B74696) Yield and Quality
The yield of this compound seeds and the concentration of their principal carotenoids, bixin (B190684) and norbixin (B1239005), are influenced by a combination of genetic factors, environmental conditions, and specific agronomic practices. While extensive research has been conducted on the general cultivation of this compound, specific studies detailing the direct impact of agronomic variables on the chemical profile for research-grade material are less common.
Climatic and Soil Requirements: this compound thrives in warm, tropical climates with well-distributed rainfall, typically between 1250–2000 mm annually, and grows best at altitudes below 800 meters. mdpi.com A distinct dry season is considered beneficial for the ripening of the seed capsules. The plant is adaptable to a variety of soil types, including limestone-based soils, but performs optimally in deep, fertile soils rich in organic matter with good drainage. mdpi.com
Fertilization and Pruning: Specific fertilization regimens for optimizing bixin content are not extensively documented in scientific literature. However, empirical knowledge from growers in regions like Chocó, Colombia, suggests the application of organic fertilizers such as SuperMagro during the initial months of growth to ensure healthy plant development. mdpi.com Pruning is also considered an important practice to encourage better yields in subsequent years. researchgate.net Manual pruning is often carried out after the first six months of sowing. mdpi.com
Harvesting and Yield: this compound plants typically begin to flower in their first or second year, with the first significant harvest occurring around the third year. mdpi.com The timing of the harvest is critical; it is determined by the drying of the capsules and the appearance of cracks. researchgate.net Seed yield can vary significantly based on cultivar, climate, and management practices, with reports ranging from 300 to over 1,000 kg per hectare. mdpi.com The bixin content, a key quality parameter for research, can range from 1% to over 4% of the seed's dry weight, depending on the cultivar and growing conditions. mdpi.comresearchgate.net
| Agronomic Factor | Influence on Yield and Quality | Research Findings/Observations |
| Climate | Optimal growth in warm, tropical conditions with distinct dry season for seed ripening. mdpi.com | Best performance at temperatures of 20–26°C and annual rainfall of 1250–2000 mm. mdpi.com |
| Soil | Prefers deep, fertile, well-drained soils rich in organic matter. mdpi.com | Adaptable to various soil types, including those with a limestone base. mdpi.com |
| Fertilization | Limited specific research; organic fertilizers used to support initial growth. mdpi.com | Grower practices suggest applying fertilizers like SuperMagro in the first 2-3 months. mdpi.com |
| Pruning | Encourages better vegetative growth and subsequent yields. researchgate.net | Manual pruning is typically performed after six months. mdpi.com |
| Harvest Time | Critical for maximizing seed and pigment quality. | Determined by the drying and cracking of the seed capsules. researchgate.net |
Post-Harvest Processing Technologies for this compound Seeds
Post-harvest handling and processing are critical determinants of the final quality and purity of this compound-derived compounds for research. The primary goals are to efficiently dry the seeds to prevent degradation and to extract the target carotenoids, primarily bixin, with high yield and stability.
Drying: The high moisture content of fresh this compound seeds makes them susceptible to microbial degradation and pigment loss. globalscienceresearchjournals.org Traditional sun drying is common but can expose the heat- and light-sensitive bixin to degradation. maxwellsci.com Research into alternative drying methods has shown significant benefits. Vacuum drying, for instance, operates at lower temperatures, reducing the presence of oxygen and thereby minimizing chemical reactions that degrade the pigment. maxwellsci.com A study on vacuum drying of this compound seeds identified optimal conditions of 45°C and 10.45 mbar for 12 hours, which resulted in a final bixin content of 9.61%. maxwellsci.com In contrast, fixed-bed drying at higher temperatures (74 to 94°C) was optimized to achieve a final moisture content of 5-10% while minimizing bixin degradation to only 5.7%. scielo.br
Extraction Technologies: The extraction of bixin from the seed coat is a pivotal step. Various solvents and methods have been investigated to maximize yield and purity.
Solvent Extraction: The choice of solvent significantly impacts the extraction efficiency. Acetone (B3395972) has been shown to yield the highest bixin content (13.43 mg/g of seeds), followed by ethyl acetate (B1210297) (8.12 mg/g) and ethanol (B145695) (2.82 mg/g). e3s-conferences.org The higher efficiency of acetone is attributed to the maintenance of a high concentration gradient during the extraction process. myfoodresearch.com Another study comparing solvents found that acetone extraction resulted in a bixin yield of 32.85% from the seed coat, which was higher than that achieved with the green solvent ethyl lactate (B86563) (25.08%). nih.gov
Mechanical Abrasion: This traditional method involves physically removing the pigment from the seed surface. fao.org It can be performed using vegetable oil or an aqueous alkaline solution as a suspending agent. fao.org
Green Solvents: In a move towards more sustainable practices, green solvents like ethyl lactate are being explored. While slightly less efficient than acetone in terms of bixin yield, ethyl lactate extraction produces extracts with strong antioxidant and wound-healing properties, highlighting its potential for producing functional nutraceuticals. nih.gov
| Processing Technology | Key Parameters | Impact on this compound Compounds | Research Findings |
| Vacuum Drying | 45°C, 10.45 mbar, 12 hours | Preserves heat-sensitive bixin by using lower temperatures and reduced oxygen. maxwellsci.com | Optimized process yielded a final bixin content of 9.61%. maxwellsci.com |
| Fixed-Bed Drying | 74-94°C, 199-336 min | Balances drying efficiency with thermal degradation of bixin. | Optimized to limit bixin degradation to 5.7% while achieving desired moisture levels. scielo.br |
| Soxhlet Extraction (Acetone) | Continuous distillation | High extraction efficiency due to a consistently high concentration gradient. myfoodresearch.com | Yielded the highest bixin content at 13.43 mg/g of seeds. e3s-conferences.org |
| Stirred Extraction (Ethanol) | 50°C, 90 minutes | Lower bixin yield compared to less polar solvents. e3s-conferences.org | Resulted in a bixin content of 2.82 mg/g of seeds. e3s-conferences.org |
| Green Solvent Extraction (Ethyl Lactate) | N/A | Produces extracts with high bioactivity. nih.gov | Yielded 25.08% bixin from the seed coat, slightly lower than acetone. nih.gov |
Environmental Impact Assessments of this compound Production
The cultivation and processing of this compound have both positive and negative environmental implications that are being evaluated through methodologies like Life Cycle Assessment (LCA).
A notable positive impact of this compound cultivation is its potential for carbon sequestration. An LCA study conducted in a Colombian context demonstrated a high CO₂ sequestration potential of 6.5 kg CO₂ equivalent per kg of this compound seed. mdpi.com This suggests that this compound agroforestry systems can contribute positively to mitigating climate change. mdpi.com
However, the processing phase presents several environmental challenges:
Water Usage: The extraction process, particularly traditional methods involving soaking seeds in water, requires significant volumes of water. mdpi.com This can strain local water resources, especially in water-scarce regions.
Energy Consumption: Processing activities, including drying, grinding, and solvent-based extraction, are energy-intensive, contributing to greenhouse gas emissions. mdpi.com
Solvent Use: The use of organic solvents in extraction processes can be the most environmentally impactful aspect of production. mdpi.com The selection of solvents and the implementation of recovery and recycling systems are crucial for mitigating this impact.
The LCA framework provides a valuable tool for identifying these environmental hotspots and guiding the development of more sustainable production practices, such as the adoption of greener solvents and energy-efficient technologies. mdpi.com
By-product Utilization and Valorization in this compound Processing
The processing of this compound seeds for pigment extraction generates a significant amount of by-products, primarily the residual seeds and pods, which constitute a large portion of the initial biomass. researchgate.net The valorization of these residues is a key principle of the circular economy and offers opportunities to create additional value streams while minimizing waste. nih.gov
Chemical Composition of By-products: Research has shown that these by-products are not mere waste but are rich in various valuable compounds.
Residual Seeds: After pigment extraction, the seeds still contain significant nutritional value, including high levels of protein (around 16.31%), crude fiber (11.67%), and carbohydrates (57.48%). walisongo.ac.id They are also a source of minerals, with particularly high concentrations of magnesium. walisongo.ac.id Phytochemical analysis reveals the presence of alkaloids, tannins, saponins (B1172615), and flavonoids. walisongo.ac.id
Pods: The pods, often discarded, are very rich in crude fiber (41.63%) and contain notable amounts of minerals, especially calcium (52.011 mg/g). walisongo.ac.id Like the seeds, they also contain a range of phytochemicals. walisongo.ac.id
Unsaponifiable Fractions: The unsaponifiable material from this compound oil, another by-product of certain extraction processes, is rich in bioactive compounds like δ-tocotrienol, a powerful antioxidant. mdpi.com
Innovative Applications: The rich chemical profile of these by-products opens avenues for several innovative applications.
Biochar Production: this compound seed waste can be converted into biochar through pyrolysis. mdpi.com This biochar, especially when modified with metals, has shown high efficacy in adsorbing phosphate (B84403) from agro-industrial wastewater, offering a sustainable solution for water treatment and nutrient recycling. mdpi.comresearchgate.net
Sustainable Packaging: The antioxidant properties of compounds found in this compound by-products, such as δ-tocotrienol, make them suitable for integration into active packaging materials. nih.govmdpi.com These materials can help extend the shelf life of food products, providing an eco-friendly alternative to conventional plastics. mdpi.com
Animal Feed: Due to its protein and fiber content, the this compound seed by-product has been considered for use as a supplement in animal feed. qascf.comresearchgate.net
| By-product | Key Chemical Constituents | Potential Valorization Applications |
| Residual Seeds (Post-Extraction) | Protein (16.31%), Crude Fiber (11.67%), Carbohydrates (57.48%), Magnesium, Alkaloids, Tannins. walisongo.ac.id | Animal Feed Supplement, qascf.comresearchgate.net Production of Biochar. mdpi.com |
| Seed Pods | Crude Fiber (41.63%), Calcium (52.011 mg/g), Alkaloids, Saponins. walisongo.ac.id | Source of dietary fiber, Mineral supplements, Biochar production. |
| Unsaponifiable Fraction of this compound Oil | δ-Tocotrienol, γ-Tocotrienol, Phytosterols, Terpenoids. nih.govmdpi.com | Development of antioxidant food packaging, nih.govmdpi.com Source of high-value nutraceuticals. |
Emerging Research Frontiers and Future Directions in Annatto Science
Integration of Omics Technologies in Annatto (B74696) Research
The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is providing deeper insights into the biological processes within the this compound plant, particularly concerning the biosynthesis of its valuable compounds. While specific detailed studies integrating multiple omics platforms solely on this compound are not extensively detailed in the provided search results, the general principle of using these technologies to understand plant metabolism and identify genes involved in biosynthesis is well-established in plant science. For instance, understanding the genetic recipe for pigments like bixin (B190684) has allowed for the engineering of microorganisms to produce these compounds sciencedaily.comresearchgate.net. This suggests that genomic and transcriptomic data from Bixa orellana have been utilized to identify the genes responsible for enzymes in the bixin biosynthetic pathway, such as lycopene (B16060) cleavage dioxygenase, bixin aldehyde dehydrogenase, and norbixin (B1239005) carboxyl methyltransferase researchgate.net. Further omics research could elucidate the complex regulatory networks controlling the production of various this compound constituents, potentially leading to strategies for enhancing yields or modifying the compound profile.
Computational and In Silico Approaches for this compound Compound Characterization
Computational and in silico methods are increasingly employed to characterize this compound compounds and predict their biological activities and interactions. Molecular docking and ligand topology analyses are valuable tools in this area. For example, in silico studies have been conducted on geranylgeraniol (B1671449) and tocotrienols found in this compound oil to predict their potential mechanisms of action against dyslipidemia and inflammatory diseases. These studies utilized servers like PASS and SEA for ligand topology and GOLD software for molecular docking mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net.
These computational approaches predicted potential new mechanisms, including the inhibition of squalene (B77637) monooxygenase, lanosterol (B1674476) synthase, and phospholipase A2, supporting the observed anti-dyslipidemic and anti-inflammatory effects of these this compound compounds mdpi.comnih.govresearchgate.net. In another study, molecular docking and dynamics simulations were used to evaluate the interaction of the four isomeric forms of bixin with the DENV-3 SN1 protein, suggesting bixin and its isomers as potential starting points for developing compounds against this virus nih.govacs.org. In silico studies have also been used to investigate the interaction of bixin with glutathione (B108866) peroxidase (GPx1) and DNA, suggesting a strong interaction with specific amino acids in GPx1 researchtrend.net. These computational methods provide a cost-effective and rapid preliminary assessment of the potential bioactivities and molecular interactions of this compound constituents before extensive in vitro and in vivo experimentation.
Development of Novel Analytical Probes for this compound Constituents
The development of novel analytical probes is crucial for the accurate and efficient detection and quantification of this compound constituents in various matrices. Traditional methods like spectrophotometry, NMR, and chromatography (HPLC, GC/MS, LC/MS) are widely used for this compound characterization tandfonline.com. However, there is ongoing research into more advanced and sensitive techniques, including the potential use of biosensors.
While the provided search results mention the application of biosensors for detecting food dyes and other contaminants tnau.ac.inrsc.org, one specific study explored this compound dye from Bixa orellana seeds as a possible pH-biosensor probe for detecting adulterated milk dokumen.pub. This indicates the potential for developing this compound-based or this compound-sensitive biosensors for specific analytical applications. The use of nanomaterials, such as nano activated carbon derived from this compound peels, has also been explored for potential use in biosensors due to their cost-effectiveness neliti.com. Continued research in this area could lead to the creation of highly specific and sensitive probes for monitoring this compound compounds in food products, biological samples, and during processing.
Exploration of Undiscovered this compound Bioactivities (mechanistic, non-human)
Research continues to explore the diverse biological activities of this compound compounds beyond their well-known antioxidant and coloring properties, with a focus on elucidating the underlying mechanisms, often using non-human models. Studies have investigated the anti-cancer potential of this compound-derived tocotrienols (AnTT) in HER-2/neu transgenic mice, showing that AnTT supplementation delayed tumor development and reduced tumor size and lung metastases nih.govoup.com. Mechanistically, this effect was linked to the induction of apoptosis and senescent-like growth arrest in tumor cells, as well as a reduction in HER-2/neu mRNA and protein expression nih.govoup.com. Oxidative stress also appeared to play a role, with a time-dependent accumulation of reactive oxygen species observed in tumor cells treated with AnTT or purified δ-tocotrienol nih.govoup.com.
This compound extracts and their compounds, such as bixin and norbixin, have demonstrated antioxidant and anti-inflammatory properties in various in vitro and in silico studies mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. In vitro studies have shown the ability of this compound seed extracts and bixin to scavenge reactive oxygen and nitrogen species researchgate.net. Furthermore, this compound extract inhibited the growth of certain bacteria and fungi in vitro studies frontiersin.org. Research in rats with testosterone (B1683101) deficiency explored the effect of this compound-derived tocotrienol (B1241368) supplementation on osteoporosis, suggesting anabolic effects on bone and increased expression of bone formation genes frontiersin.orgdovepress.com. These studies highlight the ongoing efforts to uncover and understand the mechanistic basis of this compound's various bioactivities in non-human systems.
Biotechnological Advancements for this compound Production and Modification
Biotechnological approaches are being explored to improve the sustainable production of this compound compounds and potentially modify their properties. This includes metabolic engineering and tissue culture techniques. Scientists have successfully engineered bacteria, such as Escherichia coli, to produce bixin by introducing genes from Bixa orellana involved in the bixin biosynthetic pathway sciencedaily.comresearchgate.net. This demonstrates the potential of microbial cell factories for the sustainable production of this compound carotenoids nih.govnih.govrsc.org.
Tissue culture techniques for Bixa orellana have been established, allowing for in vitro propagation and providing a controlled environment for studying bixin biosynthesis unideb.huresearchgate.netresearchgate.netufv.br. These protocols could potentially be scaled up using bioreactors for year-round bixin harvest unideb.hu. Furthermore, researchers are investigating the possibility of inserting genes that enhance bixin or norbixin production into this compound plants through genetic transformation nih.gov. Recent discoveries indicating that bixin is produced in various parts of the this compound plant, not solely the seeds, and that production intensifies in the adult phase, open new avenues for optimizing pigment yield through improved cultivation practices and potentially biotechnological interventions targeting different plant tissues miragenews.comfapesp.br. Enzyme-assisted extraction is another biotechnological approach being explored to enhance the recovery of bioactive compounds from plant materials, including this compound seeds nih.govtamu.edumicrobiologyjournal.orgresearchgate.netimbarex.com. Natural deep eutectic solvents (NADES) combined with ultrasound-assisted extraction are also being investigated as greener alternatives for extracting bioactive compounds from this compound seeds mdpi.com.
Q & A
Q. What are the standard methodologies for quantifying bixin and norbixin in annatto extracts?
High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is the gold standard for quantifying bixin and norbixin due to its superior resolution and sensitivity compared to UV-VIS spectroscopy . Key variables affecting results include column type, solvent ratios, and instrument calibration. Researchers should validate methods using certified reference materials and report detailed chromatographic conditions to ensure reproducibility .
Q. Which experimental models are commonly used to study this compound’s biochemical effects?
Rodent models, particularly female rats, are frequently employed to investigate hepatic enzyme induction (e.g., cytochrome P450 monooxygenases) and metabolic responses to this compound-derived compounds like bixin . For antioxidant studies, in vitro assays (e.g., DPPH radical scavenging) are standard, while in vivo models assess bioavailability and tissue-specific effects .
Q. How do extraction methods influence this compound’s bioactive compound yield?
Conventional solvent extraction (e.g., ethanol maceration) and ultrasound-assisted extraction (UAE) are widely used. Ethanol achieves ~2.9% bixin yield from seeds, while UAE enhances efficiency by disrupting cell walls, reducing extraction time, and improving antioxidant retention . Researchers should optimize solvent polarity, temperature, and duration based on target compounds (e.g., carotenoids vs. tocotrienols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies in antioxidant or anticancer outcomes often stem from variability in this compound source material, extraction protocols, and model systems. For example, bixin’s anticancer effects in cell lines may not translate to animal models due to differences in bioavailability . Meta-analyses and standardized reporting of this compound composition (e.g., bixin-to-norbixin ratios) are critical for cross-study comparability .
Q. What experimental designs are optimal for assessing this compound’s long-term safety?
Longitudinal studies in rodent models should include dose-response analyses (e.g., 0.15–0.30% dietary supplementation) and histopathological evaluations of liver and kidney tissues . Human trials require stratified cohorts to account for genetic polymorphisms in carotenoid metabolism and allergy susceptibility .
Q. How can response surface methodology (RSM) improve this compound extraction processes?
RSM enables multivariate optimization of parameters such as solvent volume, temperature, and extraction time. For instance, Yolmeh et al. (2014a) used RSM to maximize bixin yield, identifying ethanol concentration and ultrasound power as critical factors . Researchers should validate models with confirmatory experiments and report adjusted R² values to ensure predictive accuracy .
Q. What strategies mitigate batch-to-batch variability in this compound-based studies?
Standardize seed sourcing (e.g., geographical origin, harvest time) and pre-process seeds via vacuum drying to stabilize moisture content (target: ~69% w.b.) and bixin levels (~2.9%) . Analytical controls, such as internal standards during HPLC, reduce technical variability .
Q. How do this compound cultivars differ in nutrient uptake and bioactive compound synthesis?
Cultivar-specific studies, like those on Piave Vermelha, reveal differences in nutrient accumulation (e.g., nitrogen, potassium) during growth stages, impacting pigment yield . Hydroponic experiments with controlled nutrient regimes can isolate genotype-environment interactions .
Methodological Guidance
Designing dose-response studies for this compound’s health effects:
- Use factorial designs to test multiple doses (e.g., 0%, 0.15%, 0.30%) with replication (n ≥ 5) to assess linear vs. non-linear effects .
- Include negative controls (e.g., synthetic dyes) and measure biomarkers like serum carotenoid levels or inflammatory cytokines .
Evaluating this compound’s environmental impact as a sustainable dye:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
